molecular formula C2H2O6Zn B148052 Zinc BiCarbonate CAS No. 5970-47-8

Zinc BiCarbonate

Cat. No. B148052
CAS RN: 5970-47-8
M. Wt: 187.4 g/mol
InChI Key: PCHQDTOLHOFHHK-UHFFFAOYSA-L
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Patent
US05319018

Procedure details

A 100 gram sample of the polymer described in Example 1 was formulated with 50% of the theoretical stoichiometry of a zinc/amine complex prepared as described in U.S. Pat. Nos. 3,308,078 and 4,017,662: 50.3 grams of Zinc Oxide was reacted with 62.7 grams of Ammonium BiCarbonate and 83.4 grams of 28% Ammonium Hydroxide and diluted with 285 grams of DI water to form a 1.28 molal solution of Tetra-ammino Zinc BiCarbonate (8.39% Zinc as metal). 9.89 grams of this solution (12.7 millimoles of Zinc) was added over 30 minutes to the rapidly stirring emulsion, maintained at 22° C. After stirring for 6 hours, the mixture was allowed to stand for 16 hours and sediment was observed. This indicates that a mixture of 50% stoichiometric amount of zinc/amine complex based on polymer acid functionality did not form a shelf stable formulation with this polymer.
Quantity
50.3 g
Type
reactant
Reaction Step One
Quantity
62.7 g
Type
reactant
Reaction Step One
Quantity
83.4 g
Type
reactant
Reaction Step One
Quantity
285 g
Type
solvent
Reaction Step Two
Yield
8.39%

Identifiers

REACTION_CXSMILES
[O-2].[Zn+2:2].[C:3](=[O:6])([OH:5])[O-:4].[NH4+].[OH-].[NH4+]>O>[C:3](=[O:4])([OH:6])[O-:5].[Zn+2:2].[C:3](=[O:4])([OH:6])[O-:5] |f:0.1,2.3,4.5,7.8.9|

Inputs

Step One
Name
Quantity
50.3 g
Type
reactant
Smiles
[O-2].[Zn+2]
Name
Quantity
62.7 g
Type
reactant
Smiles
C([O-])(O)=O.[NH4+]
Name
Quantity
83.4 g
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
285 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Name
Type
product
Smiles
C([O-])(O)=O.[Zn+2].C([O-])(O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 8.39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.